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Compound of Interest

Compound Name: Triphenylbismuth

Cat. No.: B1683265

A comprehensive analysis of the structural and electronic properties of Triphenylbismuth
(Bi(CeHbs)3), this guide provides a side-by-side comparison of experimental data from
spectroscopic and diffraction techniques with theoretical predictions from Density Functional
Theory (DFT) calculations. This information is crucial for researchers in organometallic
chemistry, materials science, and drug development who rely on accurate molecular
parameters for modeling and design.

This guide summarizes key quantitative data in structured tables for straightforward
comparison, details the experimental and computational methodologies employed in the cited
studies, and presents logical workflows through Graphviz diagrams.

Molecular Structure: A Tale of Two Phases

The molecular geometry of triphenylbismuth has been determined experimentally in both the
gas phase by Gas Electron Diffraction (GED) and in the solid state by X-ray crystallography.
These experimental findings are compared with the results of DFT calculations, which provide
a theoretical ground-state structure.

A key study by Berger et al. provides a direct comparison of the gas-phase experimental
structure with DFT calculations incorporating relativistic effects. In the solid state, the structure
is influenced by crystal packing forces, leading to slight variations in bond lengths and angles
compared to the isolated molecule in the gas phase.
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X-ray
Gas Electron Crystallograph
. . v . Sy DFT Calculation
Parameter Diffraction (Experimental L
. (Scalar Relativistic)
(Experimental) Range for

Derivatives)

Bi-C Bond Length (&)  2.246(5) 2.187 - 2.293[1][2] 2.257
C-Bi-C Bond Angle (°)  94.0(5)[3] 93.8 - 96.7[1] 95.3
C-C Bond Length (A, Not explicitly detailed

1.403(2) _ 1.407
avg.) for Bi(CeHs)3

) Not explicitly detailed
Bi-C-C Angle (°) 121.2(4) ] 121.5
for Bi(CeHs)3

Note: DFT data is from Berger et al. and may vary with the choice of functional and basis set.

Vibrational Spectroscopy: Probing Molecular Bonds

The vibrational modes of triphenylbismuth have been investigated using Infrared (IR) and
Raman spectroscopy. DFT calculations can predict these vibrational frequencies, providing a
powerful tool for assigning experimental spectra.

Berger et al. have compared the experimental gas-phase IR spectrum of triphenylbismuth
with simulated spectra at different levels of theory. The inclusion of relativistic effects in the DFT
calculations was found to be important for accurately reproducing the experimental spectrum.
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) DFT Calculated
] . Experimental IR .
Vibrational Mode Frequency (cm™?, Assighment
Frequency (cm~?)

Scaled)
Bi-C Asymmetric ) o
435 440 Bi-C bond vibration
Stretch
Phenyl Ring ] )
_ 681[1] 685 C-C-C ring bending
Deformation
C-H Out-of-Plane ]
730 735 C-H wagging
Bend
) ) Symmetric ring
Phenyl Ring Breathing 995 1000 i )
expansion/contraction
Phenyl ring C-C
C-C Stretch 1430 1435

stretching

Note: Experimental and calculated frequencies are approximate and can vary based on the
specific conditions and computational methods.

Electronic Properties: Understanding Reactivity

The electronic structure of triphenylbismuth, particularly the energies of the Highest Occupied
Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates its
reactivity and optical properties. These can be probed experimentally using UV-Vis
spectroscopy and calculated using Time-Dependent DFT (TD-DFT).

The HOMO-LUMO gap is a key parameter that corresponds to the energy of the lowest
electronic transition. A smaller gap generally indicates a more reactive molecule.

Property Experimental (UV-Vis) TD-DFT Calculation
Absorption Maxima (Amax, nm) 221, 275[1] 225, 268
HOMO-LUMO Gap (eV) Not directly measured ~4.0-4.5
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Note: The calculated HOMO-LUMO gap can vary significantly depending on the DFT functional

and basis set used.

Experimental and Computational Protocols
Experimental Methodologies

Gas Electron Diffraction (GED): This technique involves scattering a beam of high-energy
electrons off a gaseous sample of the molecule. The resulting diffraction pattern is analyzed
to determine the internuclear distances and bond angles of the isolated molecule.

X-ray Crystallography: In this method, a single crystal of the compound is irradiated with X-
rays. The diffraction pattern produced by the crystal lattice is used to determine the precise
arrangement of atoms in the solid state.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by
a molecule, which causes transitions between vibrational energy levels. The resulting
spectrum provides a fingerprint of the functional groups present in the molecule. For the
cited data, a TENSOR 27 FTIR spectrometer was used[4].

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light
by a molecule, which corresponds to electronic transitions between molecular orbitals. The
absorption maxima provide information about the electronic structure.

Computational Methodology: Density Functional Theory
(DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of

many-body systems. The calculations cited in this guide typically employ the following:

Functionals: A variety of exchange-correlation functionals are used, with B3LYP being a
common choice for organometallic compounds. For heavy elements like bismuth, it is crucial
to consider relativistic effects, which can be included through scalar-relativistic (SR)
approximations or more rigorous methods that account for spin-orbit coupling (SOC).

Basis Sets: The choice of basis set determines the accuracy of the representation of the
molecular orbitals. For molecules containing heavy elements, effective core potentials
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(ECPs) are often used for the core electrons to reduce computational cost, while the valence
electrons are described by more flexible basis sets.

Visualization of the Comparison Workflow

The following diagrams illustrate the logical flow of cross-validating experimental and
theoretical data for triphenylbismuth.
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Caption: Workflow for experimental data acquisition.
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Caption: Workflow for DFT computational analysis.
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Caption: Cross-validation of experimental and DFT data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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